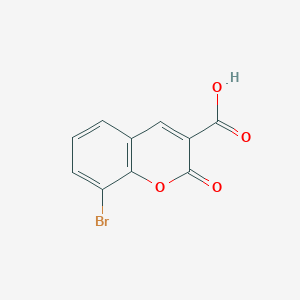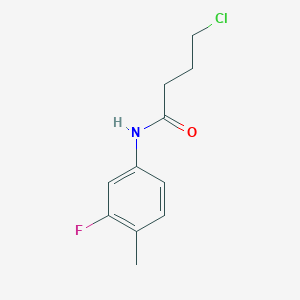
4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide
Vue d'ensemble
Description
4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide: is an organic compound with the molecular formula C11H13ClFNO It is a member of the anilide class of compounds, which are characterized by the presence of an amide group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-fluoro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanamide moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex can be used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products such as azido or thiocyanato derivatives.
Oxidation Reactions: Products such as carboxylic acids or ketones.
Reduction Reactions: Products such as primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilides on biological systems. It may also be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Its derivatives may exhibit biological activities such as analgesic or anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylphenyl isocyanate: This compound shares a similar aromatic structure but differs in its functional groups and reactivity.
4-Chloro-3-methylphenol: This compound has a similar aromatic ring but lacks the amide functionality present in 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide.
3-Chloro-4-methylphenyl isocyanate: This compound is structurally related but has different functional groups and chemical properties.
Uniqueness: this compound is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the butanamide moiety provides a distinct set of properties that can be exploited in various applications.
Propriétés
IUPAC Name |
4-chloro-N-(3-fluoro-4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8-4-5-9(7-10(8)13)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUXXMLTAAIQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


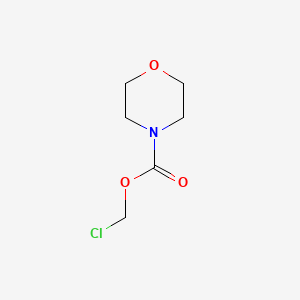
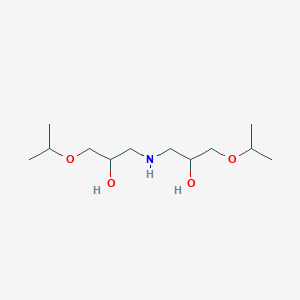
![3-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3038956.png)
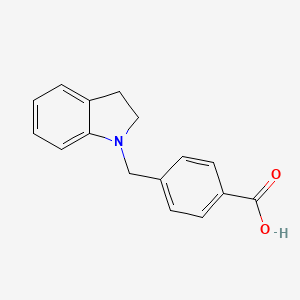
![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
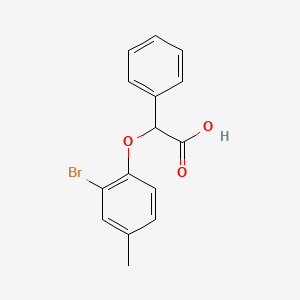
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

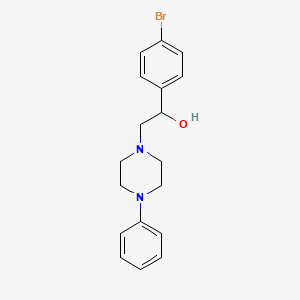
![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)
